Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate
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Overview
Description
Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate is a chemical compound with the molecular formula C15H18ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a chloro group, an ethoxy group, and an oxobutylamino group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate typically involves the reaction of 5-chloro-2-aminobenzoic acid with ethyl 4-chloro-4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved can include binding to active sites, altering enzyme conformation, or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Chloro-2-[(4-methylphenyl)sulfonylamino]benzoate
- Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate
- Benzoic acid, 5-chloro-2-[(4-ethoxy-4-oxobutyl)amino]-, methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-3-20-13(17)5-4-8-16-12-7-6-10(15)9-11(12)14(18)19-2/h6-7,9,16H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBCKWLZIPTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=C(C=C(C=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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